Antitumor Cytotoxicity: Class-Level Potency of 3-(Benzothiazol-2-yl)-2H-chromen-2-one Analogs and the Differentiating Role of Fluorinated Substituents
Direct quantitative data for CAS 314745-63-6 is not available in published primary literature. However, class-level evidence from Makowska et al. (2019) on the structurally proximate 3-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one (compound 26, series B-II) demonstrates that fluorinated benzothiazolyl-coumarins can achieve exceptional cytotoxic potency, with IC₅₀ values ranging from <0.01 μM to 1.1 μM across DAN-G, A-427, LCLC-103H, RT-4, and SISO human cancer cell lines . The 2-fluorobenzyloxy substituent at C7 in CAS 314745-63-6 represents a distinct fluorination strategy—aromatic fluoro substitution on the benzyloxy side chain rather than direct fluoro substitution on the coumarin core—which may confer differentiated binding interactions relative to the 6-fluoro analog.
| Evidence Dimension | In vitro cytotoxic potency (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | No published IC₅₀ data for CAS 314745-63-6 |
| Comparator Or Baseline | 3-(Benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one (compound 26): IC₅₀ <0.01–1.1 μM across five cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO) |
| Quantified Difference | Not calculable; direct comparative data absent. The 6-fluoro analog achieves sub-10 nM potency in sensitive lines. |
| Conditions | MTT or SRB assay; 72 h drug exposure; human cancer cell lines as specified |
Why This Matters
Procurement decisions for cancer research must account for the fact that fluorinated benzothiazolyl-coumarins within this chemotype can exhibit sub-micromolar to sub-nanomolar potency, and the specific fluoro-substitution pattern (core vs. side chain) may critically influence target engagement; substituting a non-fluorinated or differently fluorinated analog without confirmatory testing compromises SAR integrity.
- [1] Makowska A, et al. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents. Pharmazie. 2019;74(11):648-657. doi:10.1691/ph.2019.9664. View Source
